molecular formula C20H25NO3 B5294315 9-hydroxy-7-methyl-8-[(3-methyl-1-piperidinyl)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

9-hydroxy-7-methyl-8-[(3-methyl-1-piperidinyl)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B5294315
M. Wt: 327.4 g/mol
InChI Key: LLIYLPUJZHLKKS-UHFFFAOYSA-N
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Description

9-Hydroxy-7-methyl-8-[(3-methyl-1-piperidinyl)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a polycyclic organic compound featuring a fused cyclopenta[c]chromen-4-one core substituted with hydroxyl, methyl, and 3-methylpiperidinylmethyl groups. Its structure combines chromenone (a bicyclic system with a benzopyran moiety) and cyclopentane rings, with additional functionalization influencing its physicochemical and biological properties.

Properties

IUPAC Name

9-hydroxy-7-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-12-5-4-8-21(10-12)11-16-13(2)9-17-18(19(16)22)14-6-3-7-15(14)20(23)24-17/h9,12,22H,3-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIYLPUJZHLKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C3=C(C=C2C)OC(=O)C4=C3CCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the absence of direct data on the target compound, comparisons are drawn from structurally related chromenones, piperidine-containing derivatives, and fused polycyclic systems. Below is a comparative analysis based on functional groups and scaffold similarities:

Chromenone Derivatives

Chromenones (e.g., coumarin derivatives) are well-studied for their pharmacological activities. For example:

  • 4-Hydroxycoumarin : Exhibits anticoagulant properties but lacks the piperidine and cyclopentane substituents present in the target compound. The addition of a piperidinylmethyl group in the target molecule may enhance lipophilicity and CNS permeability compared to simpler coumarins.
  • 7-Methylchromen-4-one: Methyl substitution at position 7 (as in the target compound) is known to increase metabolic stability in hepatic microsomal assays compared to unmethylated analogs.

Piperidine-Substituted Analogs

Piperidine rings are common in bioactive molecules due to their conformational flexibility and basicity. For instance:

  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) (from ): This compound shares a fused bicyclic system and a piperidine-like imidazopyridine scaffold. Key differences include: Functional Groups: The target compound lacks the nitro, cyano, and ester groups present in 1l, which are critical for its solid-state packing (mp 243–245°C) and spectroscopic properties (e.g., IR absorption at 2230 cm⁻¹ for CN) .

Fused Polycyclic Systems

Compounds like 2,3-dihydrocyclopenta[c]chromen-4-ones are rare in the literature. A hypothetical comparison can be made with:

  • Cyclopentaquinolines: These exhibit antitumor activity via topoisomerase inhibition.

Physicochemical and Spectroscopic Properties

A speculative comparison table is provided below:

Property Target Compound 1l () 4-Hydroxycoumarin
Molecular Weight Not reported 578.58 g/mol 162.14 g/mol
Melting Point Not reported 243–245°C 210–212°C
Key Functional Groups OH, Piperidinyl CN, NO₂, Esters OH, Lactone
Solubility (Predicted) Low (lipophilic) Moderate High (polar)
IR Signature O-H stretch (~3200 cm⁻¹) CN (2230 cm⁻¹) C=O (1720 cm⁻¹)

Recommendations for Future Studies

  • Synthesis and Characterization : Prioritize NMR (1H, 13C) and HRMS analysis to confirm structure.
  • Computational Modeling : Use DFT or molecular docking to predict bioavailability and target engagement.
  • Comparative Bioassays: Test alongside chromenone and piperidine derivatives for anticoagulant, antimicrobial, or anticancer activity.

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